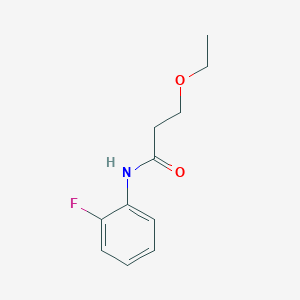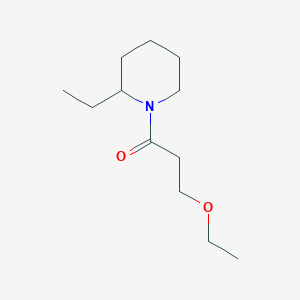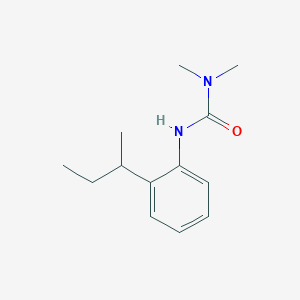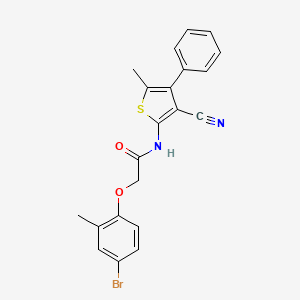![molecular formula C16H23NO4 B4196602 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4196602.png)
4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine
Descripción general
Descripción
4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine, also known as MPDP, is a synthetic compound that belongs to the class of morpholine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. MPDP has gained attention in scientific research due to its potential therapeutic applications in various fields, such as neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine is not fully understood. However, some studies have suggested that it may act through multiple pathways, such as antioxidant activity, anti-inflammatory effects, and modulation of neurotransmitter systems. For example, Li et al. (2019) proposed that this compound could activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various in vitro and in vivo models. For instance, it has been reported to increase the levels of glutathione and superoxide dismutase, two important antioxidant enzymes, in the brain of PD mice (Li et al., 2019). This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in a rat model of sepsis (Zhang et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to administer and study in various experimental settings. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may hinder its translation to clinical use.
Direcciones Futuras
There are several future directions for research on 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine. One possible direction is to investigate its potential use in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific molecular targets. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Aplicaciones Científicas De Investigación
4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine has been studied for its potential use as a drug candidate in several areas of research. For instance, it has been investigated for its neuroprotective effects in Parkinson's disease (PD) models. A study by Li et al. (2019) showed that this compound could protect dopaminergic neurons from oxidative stress-induced damage and improve motor function in PD mice. This compound has also been evaluated for its anti-cancer properties. A research article by Zhang et al. (2019) demonstrated that this compound could inhibit the proliferation and migration of human gastric cancer cells.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-methoxyphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-9-17(10-12(2)20-11)16(18)13(3)21-15-7-5-14(19-4)6-8-15/h5-8,11-13H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFNUHNTTMFPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{5-[(benzylamino)carbonyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl}benzoate](/img/structure/B4196521.png)

![3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4196533.png)

![methyl 6-(4-chlorophenyl)-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4196564.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4196585.png)
![methyl 1-{2-[(4-methoxy-2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4196590.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4196596.png)
![1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4196609.png)
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4196626.png)
![ethyl 1-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-3-piperidinecarboxylate](/img/structure/B4196629.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4196633.png)